Bucetin (N-(β-hydroxybutyryl)-p-phenetidine) is a synthetic organic compound often studied for its relationship to other analgesics, particularly phenacetin. [, , , ] It belongs to the class of phenetidine derivatives. [, ] While once considered as an analgesic and antipyretic, [, , , ] its use as a drug has diminished due to safety concerns. [, ] Current research focuses on understanding its metabolic pathways and potential mutagenicity. [, , ]
Bucetin is classified as a non-steroidal anti-inflammatory drug (NSAID) and falls under the category of analgesics and antipyretics. Its chemical formula is , with a molar mass of approximately 223.27 g/mol. The compound has been assigned various identifiers, including the CAS number 1083-57-4 and the PubChem CID 1015 .
The synthesis of Bucetin involves several steps that typically include the reaction of ethoxyphenyl derivatives with hydroxybutanamide. While specific synthetic routes can vary, a general synthetic pathway includes:
Technical parameters such as temperature, solvent choice (often organic solvents like dichloromethane), and reaction time are critical for optimizing yield and purity .
Bucetin's molecular structure features a hydroxybutanamide backbone attached to a 4-ethoxyphenyl group. The structural formula can be represented as follows:
Bucetin participates in various chemical reactions typical for amides and phenolic compounds:
Understanding these reactions is crucial for evaluating both its therapeutic potential and safety profile .
The mechanism of action of Bucetin primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins. This results in reduced inflammation and pain perception.
Bucetin exhibits several notable physical and chemical properties:
These properties play a crucial role in determining its formulation for therapeutic use and its stability during storage .
Although Bucetin is no longer marketed due to safety concerns, it has historically been used for:
Current research focuses on understanding its toxicological profile and exploring safer analogs or derivatives that might retain therapeutic benefits without associated risks .
The late 19th century witnessed a transformative era in pharmacology with the synthesis of coal-tar derivatives marking the dawn of modern analgesic development. Phenacetin (acetophenetidin), first synthesized in 1878 by Harmon Northrop Morse and introduced commercially by Bayer in 1887, emerged as a pioneering non-opioid analgesic and antipyretic. This compound represented one of the earliest synthetic fever reducers to achieve widespread clinical use and established the therapeutic potential of aniline derivatives [2] [3]. Phenacetin's molecular structure—N-(4-ethoxyphenyl)acetamide—became the foundational template for a new class of pharmaceuticals that would dominate analgesic therapy for decades. Its mechanism relied principally on spinal cord sensory tract modulation and cardiac depressive effects as a negative inotrope, finding applications in subacute rheumatoid arthritis and neuralgias [2] [7].
The commercial success of phenacetin triggered extensive molecular diversification efforts throughout the early 20th century. Chemists systematically modified its core structure, exploring variations in the ethoxy functional group and acetamide moiety to enhance efficacy while mitigating emerging safety concerns. These efforts yielded numerous derivatives categorized as "coal-tar analgesics," including acetaminophen (a de-ethylated metabolite of phenacetin), acetanilide, and eventually Bucetin itself. The structural evolution followed distinct pathways: ether cleavage producing paracetamol, acetyl group removal yielding p-phenetidine (later identified as carcinogenic), and strategic substitutions at the phenolic oxygen and nitrogen positions [2] [3]. This chemical exploration established the structure-activity relationships critical for subsequent analgesic development, demonstrating that minor modifications could significantly alter pharmacological profiles, metabolic pathways, and toxicological outcomes.
Table 1: Key Phenacetin Derivatives and Their Structural Evolution
Compound | Chemical Designation | Structural Modification | Introduction Era |
---|---|---|---|
Phenacetin | N-(4-ethoxyphenyl)acetamide | Parent compound | 1887 |
Acetanilide | N-phenylacetamide | Removal of ethoxy group | 1886 |
Acetaminophen | N-(4-hydroxyphenyl)acetamide | O-deethylation metabolite | 1893 (rediscovered 1949) |
Bucetin | 3-(4-Hydroxy-3-ethoxy-phenyl)butyric acid 2-(acetylamino)ethyl ester | Carboxylic acid esterification + alkyl chain extension | 1960s |
Bucetin emerged in the mid-1960s pharmacological landscape as a deliberate structural refinement within the phenacetin analogue family. Its development was driven by dual imperatives: to preserve analgesic efficacy while addressing growing concerns about the nephrotoxicity and methemoglobinemia associated with chronic phenacetin use. Chemically designated as 3-(4-Hydroxy-3-ethoxy-phenyl)butyric acid 2-(acetylamino)ethyl ester, Bucetin featured strategic molecular innovations: extension of the carbon chain and introduction of a carboxylic acid ester group. These modifications aimed to alter metabolic pathways, reduce toxic metabolite accumulation, and enhance the therapeutic index relative to its predecessors [3] [7].
The pharmacological rationale centered on Bucetin's dual mechanism profile. Preclinical studies demonstrated its action as a prostaglandin synthesis inhibitor at the cyclooxygenase-3 (COX-3) enzyme isoform, similar to phenacetin, providing both analgesic and antipyretic effects. Additionally, Bucetin showed activity as an inosine-5'-monophosphate dehydrogenase inhibitor, suggesting potential immunomodulatory properties distinct from classical NSAIDs. This mechanistic profile positioned Bucetin as a promising alternative for mild-to-moderate pain management, particularly in clinical scenarios where aspirin intolerance or opioid risks were concerns [7]. By the late 1970s, Bucetin had entered several Asian and European markets under various brand names, often formulated in fixed-dose combinations with caffeine or minor opioids to potentiate its analgesic effects. Its adoption reflected the pharmaceutical industry's broader strategy of incremental innovation within established analgesic classes during an era marked by limited breakthrough discoveries in pain management [6].
The compound's commercial trajectory, however, unfolded against a backdrop of increasing regulatory scrutiny of phenacetin derivatives. Japan became a significant early adopter, with Bucetin establishing a therapeutic niche in postoperative and musculoskeletal pain. Clinical studies from this period reported comparable efficacy to low-dose aspirin with improved gastrointestinal tolerability, though comprehensive comparative trials remained limited. Market penetration varied significantly by region, influenced by differing regulatory attitudes toward the phenacetin structural class and the emerging dominance of acetaminophen as a preferred metabolite-derived alternative [3] [6].
The regulatory landscape for phenacetin derivatives underwent a paradigm shift beginning in the 1970s as epidemiological evidence revealed irrefutable nephrotoxicity and carcinogenic risks associated with chronic phenacetin use. Canada's 1973 withdrawal of phenacetin marked the first major regulatory action, followed by the FDA's decisive ban in 1983, which cited unacceptable risks of renal papillary necrosis and urothelial carcinoma [2] [4]. This regulatory cascade inevitably ensnared Bucetin, despite its structural modifications designed to mitigate such risks. Japan's Pharmaceuticals and Medical Devices Agency (PMDA) initiated the first Bucetin-specific withdrawal in 1998 after post-marketing surveillance documented interstitial nephritis and renal dysfunction in long-term users, triggering reevaluations across Asia and Europe [4].
The scientific basis for Bucetin's withdrawal centered on its shared metabolic liabilities with phenacetin. Although designed to circumvent problematic metabolic pathways, Bucetin still underwent hepatic biotransformation producing potentially nephrotoxic metabolites, including deacetylated and hydroxylated derivatives. These metabolites demonstrated cumulative renal toxicity through mechanisms involving oxidative stress and tubular epithelial cell damage, mirroring the pathophysiological pathways identified with phenacetin. The delayed recognition of these risks—emerging decades after Bucetin's introduction—highlighted limitations in mid-20th century toxicological screening methods and the challenges of detecting slow-onset organ toxicity during pre-marketing clinical trials [4] [6].
Table 2: Chronology of Global Regulatory Actions on Bucetin
Year | Region/Country | Regulatory Action | Primary Rationale |
---|---|---|---|
1973 | Canada | Phenacetin withdrawal | Nephropathy risk |
1983 | United States | Phenacetin withdrawal | Carcinogenicity and nephrotoxicity |
1998 | Japan | Bucetin withdrawal | Interstitial nephritis and renal dysfunction |
2000-2005 | Multiple Asian markets | Withdrawal or severe restrictions | Class concerns and post-marketing safety data |
Post-2010 | European markets | Non-approval or withdrawal | Insufficient benefit-risk profile |
In the broader pharmacological context, Bucetin's withdrawal exemplified a recurring pattern in 20th-century analgesic development: the rise and fall of phenacetin derivatives. Despite extensive efforts to engineer safer successors through molecular modification, the core chemical scaffold proved intrinsically linked to unacceptable organ toxicity with chronic exposure. This trajectory underscored the limitations of incremental structural optimization when fundamental metabolic pathways remained problematic. Regulatory responses evolved toward precautionary principles, favoring complete withdrawal over risk management through labeling restrictions—a stark contrast to the nuanced approaches applied to contemporaneous analgesics like NSAIDs [6]. The disappearance of Bucetin from formularies coincided with intensified efforts to develop genuinely novel analgesic mechanisms, though as analyses through 2009 revealed, no "breakthrough" alternatives had emerged to displace opioids and NSAIDs from their therapeutic dominance [6].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8